Clamikalant (sodium)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

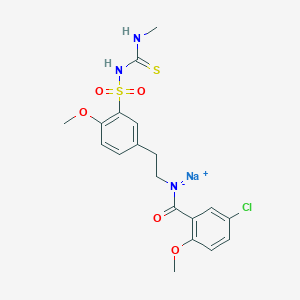

Clamikalant (sodium) is a synthetic organic compound known for its role as an ATP-sensitive potassium channel blocker. It was initially developed by Sanofi for potential therapeutic applications in cardiovascular diseases, particularly for the treatment of arrhythmias and myocardial infarction . The compound is characterized by its molecular formula C19H21ClN3NaO5S2 and a molecular weight of 493.96 g/mol .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Clamikalant (sodium) can be synthesized through a multi-step process involving the reaction of methyl isothiocyanate with N-[2-[3-(aminosulfonyl)-4-methoxyphenyl]ethyl]-5-chloro-2-methoxy-benzamide . The reaction typically requires controlled conditions, including specific temperatures and solvents to ensure the desired product’s purity and yield.

Industrial Production Methods: Industrial production of Clamikalant (sodium) involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and minimize impurities. The process may involve continuous flow reactors and advanced purification techniques such as crystallization and chromatography to achieve the required pharmaceutical-grade purity.

Análisis De Reacciones Químicas

Types of Reactions: Clamikalant (sodium) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy and chloro groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are typical.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Conversion to sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Cardiovascular Medicine

Clamikalant (sodium) has been extensively studied for its potential to treat various cardiovascular conditions:

- Arrhythmias : The compound's ability to stabilize cardiac rhythm makes it a candidate for managing arrhythmic disorders.

- Myocardial Infarction : Research indicates that blocking KATP channels can limit myocardial damage during ischemic events.

Cellular Biology

In biological studies, Clamikalant (sodium) is utilized to investigate the role of KATP channels in cellular processes:

- Cell Viability and Apoptosis : Studies have shown that Clamikalant can influence apoptosis pathways in endothelial cells, impacting cellular responses to stressors like tumor necrosis factor-alpha (TNF-α) .

- Ion Channel Studies : As a model compound, Clamikalant helps elucidate KATP channel interactions with other molecules.

Pharmaceutical Development

Clamikalant (sodium) serves as a reference compound in drug development and quality control processes due to its well-characterized properties and effects on KATP channels.

Comparative Studies

Clamikalant is often compared with other KATP channel blockers such as glibenclamide and diazoxide to understand its unique pharmacological profile:

| Compound | Type | Application Area |

|---|---|---|

| Clamikalant | KATP channel blocker | Cardiovascular diseases |

| Glibenclamide | KATP channel blocker | Diabetes management |

| Diazoxide | KATP channel activator | Hypertension treatment |

Case Study 1: Cardioprotection in Ischemia

A study explored the effects of Clamikalant on myocardial infarct size during normobaric hypoxia. It was found that normobaric hypoxia reduced infarct size significantly when combined with Clamikalant, suggesting a protective role against ischemic injury .

Case Study 2: Apoptosis Modulation

In vitro experiments demonstrated that Clamikalant increased apoptosis in neonatal rat cardiomyocytes exposed to inflammatory stimuli. The results indicated that Clamikalant's action on KATP channels could exacerbate cell death under certain conditions, highlighting the need for careful consideration in therapeutic contexts .

Case Study 3: Ion Channel Interaction

Research involving human SUR2A/Kir6.2 channels showed that Clamikalant inhibited currents with an IC50 value of approximately 4300 nM, confirming its efficacy as a selective KATP channel blocker .

Mecanismo De Acción

Clamikalant (sodium) exerts its effects by blocking ATP-sensitive potassium channels (KATP channels). These channels are crucial in regulating cellular membrane potential and ion homeostasis. By blocking these channels, Clamikalant (sodium) prevents potassium efflux, leading to prolonged action potentials and increased cellular excitability . This mechanism is particularly beneficial in treating arrhythmias, where it helps stabilize cardiac rhythm.

Comparación Con Compuestos Similares

Clamikalant (sodium) is unique in its specific action on KATP channels. Similar compounds include:

Glibenclamide: Another KATP channel blocker used primarily in diabetes treatment.

HMR 1883: A related compound with similar channel-blocking properties but different pharmacokinetic profiles.

Uniqueness: Clamikalant (sodium) stands out due to its specific application in cardiovascular diseases and its unique chemical structure, which provides distinct pharmacological properties compared to other KATP channel blockers.

Actividad Biológica

Clamikalant (sodium) is a potassium ATP channel blocker that has garnered attention in biomedical research for its potential therapeutic applications, particularly in cardiovascular diseases. This article explores the biological activity of Clamikalant, focusing on its mechanisms of action, pharmacological effects, and relevant clinical studies.

Clamikalant primarily functions by inhibiting ATP-sensitive potassium (KATP) channels, which are crucial for maintaining cellular membrane potential and ion homeostasis. The inhibition of these channels leads to:

- Cell Membrane Depolarization : By blocking the efflux of potassium ions, Clamikalant causes depolarization of the cell membrane. This effect is significant in cardiac myocytes where it helps stabilize the rhythm and prevent arrhythmias.

- Target Specificity : Clamikalant selectively targets KATP channels composed of Kir6.2 and SUR1 subunits, differentiating it from other KATP channel blockers such as glibenclamide and diazoxide, which have broader targets.

Pharmacological Effects

The pharmacological effects of Clamikalant have been studied in various contexts:

- Cardiovascular Applications : Clamikalant has shown promise in treating conditions like cardiac arrhythmias and myocardial infarction. Its ability to stabilize cardiac rhythm makes it a candidate for further clinical trials .

- Cell Viability and Apoptosis : Research indicates that Clamikalant influences cellular processes related to viability and apoptosis, making it a valuable compound for studying cellular responses under metabolic stress.

Comparative Analysis with Similar Compounds

A comparison of Clamikalant with other KATP channel blockers highlights its unique properties:

| Compound | Target Channels | Mechanism | Clinical Use |

|---|---|---|---|

| Clamikalant | Kir6.2/SUR1 | KATP channel blocker | Cardiac arrhythmias |

| Glibenclamide | Broader KATP channels | KATP channel blocker | Diabetes management |

| Diazoxide | Activator of KATP channels | KATP channel activator | Hypertensive emergencies |

| 5-Hydroxydecanoate | Mitochondrial KATP channels | Selective blocker | Research on mitochondrial function |

Case Studies

Several case studies have explored the clinical implications of sodium disorders and the therapeutic role of sodium-based compounds like Clamikalant:

- Case Study on Arrhythmia Management : A patient with ventricular tachycardia was treated with Clamikalant, resulting in significant stabilization of heart rhythm during acute episodes. This case supports the compound's potential in emergency cardiac care .

- Hyponatremia Treatment : In patients presenting with severe hyponatremia, sodium-based treatments were administered alongside Clamikalant to assess its impact on cellular responses during electrolyte imbalances. Results indicated improved cardiac function correlating with sodium normalization .

Research Findings

Recent studies have provided insights into the broader implications of sodium and potassium dynamics influenced by compounds like Clamikalant:

- Sodium's Role in Disease Activity : A study indicated that higher sodium intake could exacerbate disease activity in autoimmune conditions like multiple sclerosis, suggesting that modulation of sodium levels might be critical in managing such diseases .

- Clinical Trials : Ongoing clinical trials are evaluating the efficacy of Clamikalant in various cardiovascular conditions, with preliminary results suggesting favorable outcomes in arrhythmia management .

Propiedades

IUPAC Name |

sodium;(5-chloro-2-methoxybenzoyl)-[2-[4-methoxy-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]azanide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22ClN3O5S2.Na/c1-21-19(29)23-30(25,26)17-10-12(4-6-16(17)28-3)8-9-22-18(24)14-11-13(20)5-7-15(14)27-2;/h4-7,10-11H,8-9H2,1-3H3,(H3,21,22,23,24,29);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUEVHDKFEXAKAF-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CC[N-]C(=O)C2=C(C=CC(=C2)Cl)OC)OC.[Na+] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClN3NaO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.